molecular formula C17H23N5O B12177191 N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12177191
M. Wt: 313.4 g/mol
InChI Key: IMVMZLSYWUBVNJ-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids. The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to a benzamide structure with a cyclooctyl group.

Preparation Methods

The synthesis of N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method for synthesizing tetrazole derivatives is the Click Chemistry approach, which involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring. The cyclooctyl group can be introduced through various alkylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide structure, potentially altering the compound’s biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or tetrazole ring are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

    Cyclization: The tetrazole ring can participate in cyclization reactions, forming more complex ring structures.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity . The cyclooctyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can be compared with other tetrazole derivatives, such as:

These compounds share the tetrazole ring structure but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

N-cyclooctyl-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H23N5O/c1-13-19-20-21-22(13)16-11-9-14(10-12-16)17(23)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,18,23)

InChI Key

IMVMZLSYWUBVNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCCCCC3

Origin of Product

United States

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